molecular formula C23H18BrN3O2S B11425501 5-(4-bromophenyl)-3-(4-ethoxyphenyl)-4-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-(4-bromophenyl)-3-(4-ethoxyphenyl)-4-(thiophen-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11425501
M. Wt: 480.4 g/mol
InChI Key: GWVVSXLNUPXCJQ-UHFFFAOYSA-N
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Description

5-(4-BROMOPHENYL)-3-(4-ETHOXYPHENYL)-4-(THIOPHEN-2-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that features a combination of bromophenyl, ethoxyphenyl, and thiophene groups attached to a pyrrolopyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMOPHENYL)-3-(4-ETHOXYPHENYL)-4-(THIOPHEN-2-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolopyrazolone Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The bromophenyl, ethoxyphenyl, and thiophene groups can be introduced through various substitution reactions, often using reagents like bromobenzene, ethoxybenzene, and thiophene derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: Various substitution reactions can occur, especially electrophilic aromatic substitution on the phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like lithium aluminum hydride or palladium on carbon.

    Catalysts: Transition metal catalysts like palladium or platinum may be used in substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dehalogenated products.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Medicine

Medically, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, it could be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with particular molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-BROMOPHENYL)-3-(4-METHOXYPHENYL)-4-(THIOPHEN-2-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
  • 5-(4-CHLOROPHENYL)-3-(4-ETHOXYPHENYL)-4-(THIOPHEN-2-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE

Uniqueness

The uniqueness of 5-(4-BROMOPHENYL)-3-(4-ETHOXYPHENYL)-4-(THIOPHEN-2-YL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific combination of substituents, which can impart distinct chemical and physical properties, making it suitable for specialized applications.

Properties

Molecular Formula

C23H18BrN3O2S

Molecular Weight

480.4 g/mol

IUPAC Name

5-(4-bromophenyl)-3-(4-ethoxyphenyl)-4-thiophen-2-yl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H18BrN3O2S/c1-2-29-17-11-5-14(6-12-17)20-19-21(26-25-20)23(28)27(16-9-7-15(24)8-10-16)22(19)18-4-3-13-30-18/h3-13,22H,2H2,1H3,(H,25,26)

InChI Key

GWVVSXLNUPXCJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC3=C2C(N(C3=O)C4=CC=C(C=C4)Br)C5=CC=CS5

Origin of Product

United States

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